molecular formula C8H6N3O2- B11522429 2-Amino-3-cyano-6-methylisonicotinate

2-Amino-3-cyano-6-methylisonicotinate

Cat. No.: B11522429
M. Wt: 176.15 g/mol
InChI Key: PXGKSOKWNQRCKH-UHFFFAOYSA-M
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Description

2-Amino-3-cyano-6-methylisonicotinate (molecular formula: C₈H₆N₃O₂⁻; molecular weight: 176.15 g/mol) is a pyridine-based derivative of isonicotinic acid. Its structure features a cyano group at position 3, an amino group at position 2, and a methyl group at position 6 (Figure 1). These functional groups confer distinct reactivity, enabling participation in hydrogen bonding, nucleophilic substitution, and redox reactions. The compound is synthesized via solvent-free reactions between 2-cyanoacetamide and methyl isonicotinate under optimized conditions . Its applications span organic synthesis (e.g., heterocyclic compound preparation), enzyme interaction studies, and industrial specialty chemical production .

Properties

Molecular Formula

C8H6N3O2-

Molecular Weight

176.15 g/mol

IUPAC Name

2-amino-3-cyano-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)6(3-9)7(10)11-4/h2H,1H3,(H2,10,11)(H,12,13)/p-1

InChI Key

PXGKSOKWNQRCKH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyano-6-methylisonicotinate typically involves the reaction of 2-cyanoacetamide with methyl isonicotinate under specific conditions. One common method involves the use of a solvent-free reaction where the reactants are stirred at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6-methylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-cyano-6-methylisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Features
2-Amino-3-cyano-6-methylisonicotinate C₈H₆N₃O₂⁻ -NH₂ (2), -CN (3), -CH₃ (6) Dual electron-withdrawing (-CN) and electron-donating (-NH₂) groups; methyl enhances lipophilicity
Methyl isonicotinate C₇H₇NO₂ -COOCH₃ (4) Lacks cyano and amino groups; foundational structure for derivatives
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate C₁₀H₁₁N₂O₃ -OH (2), -CN (3), -CH₃ (6) Hydroxyl group replaces amino; reduced nucleophilicity but retains H-bonding
Methyl 2-chloro-3-cyano-6-methylisonicotinate C₈H₇ClN₂O₂ -Cl (2), -CN (3), -CH₃ (6) Chlorine substituent increases electrophilicity; potential for SNAr reactions
Ethyl 3-cyano-2-mercapto-6-methylisonicotinate C₁₀H₁₁N₂O₂S -SH (2), -CN (3), -CH₃ (6) Thiol group enhances metal coordination and redox activity

Key Observations :

  • Electron-Withdrawing Groups: The cyano group at position 3 stabilizes the ring against electrophilic attack but activates positions 4 and 5 for substitution .
  • Amino vs. Hydroxy/Thiol Groups: The amino group in the target compound supports nucleophilic reactions (e.g., acylation), whereas hydroxyl or thiol groups in analogs favor redox or coordination chemistry .
  • Methyl Substituent: Enhances lipophilicity, improving membrane permeability in biological systems compared to unmethylated analogs like 2-amino-3-cyanoisonicotinate .

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